2,4-Dimethylhippuric acid

Description

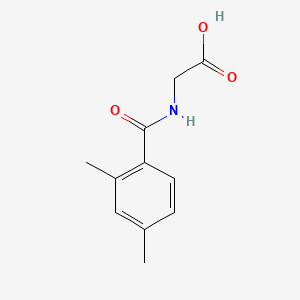

Structure

3D Structure

Properties

CAS No. |

41859-41-0 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-[(2,4-dimethylbenzoyl)amino]acetic acid |

InChI |

InChI=1S/C11H13NO3/c1-7-3-4-9(8(2)5-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |

InChI Key |

PODYKKYFYIONLT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)NCC(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCC(=O)O)C |

Other CAS No. |

41859-41-0 |

Origin of Product |

United States |

Physiological and Biochemical Parameters:the Accuracy of a Pbtk Model is Critically Dependent on the Parameters Used. These Are Categorized As:

Physiological Parameters: These include organ volumes, blood flow rates to each organ, and ventilation rates. These values are generally available from physiological literature and can be adjusted for specific populations or individuals (e.g., based on body weight, age, or sex). nih.gov

Chemical-Specific Parameters: These must be determined experimentally or through estimation methods. They include:

Partition Coefficients: These describe how the chemical distributes between different tissues (e.g., blood:air, fat:blood). For aromatic hydrocarbons, high fat:air partition coefficients are typical, reflecting their lipophilic nature. tera.org

Metabolic Constants: These define the rate of metabolism, typically using Michaelis-Menten kinetics (Vmax, the maximum reaction rate, and Km, the substrate concentration at half-maximum rate). These are crucial for accurately predicting metabolite formation. nih.govtera.org

The table below shows example parameters used in a PBTK model for a related aromatic hydrocarbon, xylene, which illustrates the type of data required.

| Parameter Category | Parameter | Value |

| Partition Coefficients | Blood:air | 26.4 |

| Fat:air | 1859.0 | |

| Liver:air | 90.9 | |

| Metabolism Constants | Liver Vmax (mg/hr/kg) | 8.4 |

| Liver Km (mg/L) | 0.22 | |

| Parameters from a validated human PBTK model for xylenes (B1142099). tera.org |

Addressing Metabolic Interactions:in Realistic Scenarios, Individuals Are Often Exposed to Mixtures of Chemicals. Aromatic Hydrocarbons Like Tmbs, Xylenes, and Toluene Are Often Found Together and May Compete for the Same Metabolic Enzymes E.g., Cytochrome P450 .nih.govpbtk Models Can Incorporate Competitive Metabolic Inhibition, Allowing for the Prediction of How Co Exposure to Multiple Chemicals Can Alter the Toxicokinetics and Biomarker Levels of Each Individual Component.nih.govnih.govthis is a Critical Consideration for Accurately Interpreting Biomarker Data from Workers in Industries Using Mixed Solvents.

By integrating these physiological, biochemical, and exposure-related factors, PBTK models serve as a powerful tool to link external exposure levels of a precursor like 1,2,4-trimethylbenzene (B165218) to the internal concentration of its biomarker, 2,4-dimethylhippuric acid, ultimately leading to more informed risk assessments. nih.govnih.gov

Occurrence and Environmental Pathways of 2,4 Dimethylhippuric Acid Precursors Within Biological Systems

Origins of Trimethylbenzene Isomers in Industrial and Environmental Contexts

Trimethylbenzenes (TMBs) are a group of aromatic hydrocarbons with the chemical formula C₉H₁₂. They exist in three isomeric forms: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (B165218) (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). ca.govtexas.gov These compounds are significant in industrial chemistry and are widespread environmental contaminants.

Trimethylbenzene isomers are extensively used as industrial solvents and intermediates in chemical manufacturing. texas.gov Solvent mixtures containing TMBs are integral to the paint, printing, and plastics industries. researchgate.net They are also utilized in the production of surface coatings, adhesives, and rubber. ca.govresearchgate.net Specifically, 1,2,4-trimethylbenzene is a key raw material in the synthesis of trimellitic anhydride, which is used to produce high-performance polymers. epa.govca.gov Additionally, TMBs serve as intermediates for dyes, resins, and pharmaceuticals. texas.govepa.govca.govca.gov

Trimethylbenzenes are naturally occurring components of crude petroleum and coal tar. epa.govca.govwikipedia.orgwikipedia.org During the petroleum refining process, they are concentrated in certain fractions. texas.gov Notably, 1,2,4-trimethylbenzene is a major constituent, typically comprising about 40% of the C9 aromatic hydrocarbon fraction, a product of petroleum distillation. texas.govepa.govwikipedia.orgepa.gov This C9 fraction is frequently blended into gasoline to enhance its octane (B31449) rating. texas.govgoogle.com Consequently, TMB isomers are found in various fuels, including gasoline, jet fuel, and high-flash-point naphthas. ca.govresearchgate.netwikipedia.orgnih.govnih.gov

The widespread production and use of trimethylbenzene-containing products lead to their release into the environment from numerous human-related (anthropogenic) sources. Vehicle emissions are a major contributor to the atmospheric presence of TMBs. texas.govepa.gov Industrial facilities that manufacture or use these chemicals, such as petroleum refineries and plastics manufacturers, are also significant sources of emissions. texas.govca.gov Other release pathways include fuel spills, road runoff, and emissions from coal-fired power plants and municipal waste treatment facilities. ca.govca.gov

Biomonitoring Applications for Environmental Exposure Assessment

The metabolism of absorbed trimethylbenzenes results in the formation of specific urinary metabolites, which can be measured to assess exposure. This process, known as biomonitoring, provides a valuable tool for gauging the internal dose of these environmental contaminants.

Following inhalation or dermal absorption, trimethylbenzene isomers are metabolized in the body. The primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid, forming a dimethylbenzoic acid (DMBA) isomer. researchgate.net This DMBA is then conjugated with the amino acid glycine (B1666218) and excreted in the urine as the corresponding dimethylhippuric acid (DMHA). researchgate.net

The measurement of urinary dimethylhippuric acid isomers, including 2,4-dimethylhippuric acid, serves as a reliable biological indicator of exposure to trimethylbenzenes. nih.gov The presence of this compound in urine indicates exposure to its precursor, 1,2,4-trimethylbenzene. The oxidation of the methyl group at the first or fourth position of 1,2,4-trimethylbenzene leads to the formation of 2,4-dimethylbenzoic acid, which is subsequently converted to this compound. Studies have shown a clear correlation between the level of TMB exposure and the concentration of DMHA isomers in urine. nih.gov

Table 1: Trimethylbenzene Isomers and Their Corresponding Dimethylhippuric Acid Metabolites

| Trimethylbenzene Isomer | Abbreviation | Primary Dimethylhippuric Acid Metabolite(s) |

|---|---|---|

| 1,2,3-Trimethylbenzene (Hemimellitene) | 1,2,3-TMB | 2,3-DMHA, 3,4-DMHA |

| 1,2,4-Trimethylbenzene (Pseudocumene) | 1,2,4-TMB | 3,4-DMHA, 2,4-DMHA, 2,5-DMHA |

This table is based on established metabolic pathways where a methyl group is oxidized to a carboxylic acid, followed by glycine conjugation.

Analyzing the profile of different dimethylhippuric acid isomers in urine is useful for understanding the metabolic fate of the parent TMB isomers. Research indicates that the various TMB isomers are metabolized and excreted to different extents. researchgate.net

In a human exposure study, about 22% of an inhaled dose of 1,2,4-TMB was excreted as DMHAs within 24 hours, primarily as 3,4-DMHA. nih.gov For 1,2,3-TMB, the 24-hour recovery as DMHAs was 11%, while only 3% of the absorbed amount of 1,3,5-TMB was excreted as 3,5-DMHA. nih.gov The half-lives of the different DMHA isomers range from 4 to 16 hours. nih.gov In addition to DMHAs, unconjugated dimethylbenzoic acids can also be found in urine, accounting for a smaller fraction of the total dose. nih.gov Therefore, the analysis of urinary DMHAs provides a quantitative insight into how the human body processes different trimethylbenzene isomers. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3-Trimethylbenzene |

| 1,2,4-Trimethylbenzene |

| 1,3,5-Trimethylbenzene |

| 2,3-Dimethylhippuric acid |

| 2,4-Dimethylbenzoic acid |

| This compound |

| 2,5-Dimethylhippuric acid |

| 3,4-Dimethylhippuric acid |

| 3,5-Dimethylhippuric acid |

| Benzene (B151609) |

| Benzoic acid |

| Dimethylbenzoic acid |

| Dimethylhippuric acid |

| Glycine |

| Hemimellitene |

| Mesitylene |

| Pseudocumene |

| Toluene (B28343) |

| Trimellitic anhydride |

Considerations for Physiologically Based Toxicokinetic Modeling in Biomarker Predictionnih.gov

Physiologically Based Toxicokinetic (PBTK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. nih.govmdpi.comfrance-exposome.org These models are invaluable for predicting the concentration of a chemical or its metabolites—such as this compound—in various tissues and fluids over time, thereby enhancing the utility of biomarkers in risk assessment. france-exposome.orgnih.gov

A PBTK model was specifically developed for the inhalation of 1,2,4-trimethylbenzene (TMB) in humans, which provides a robust framework for understanding the kinetics of its metabolites, including dimethylhippuric acids. nih.gov The development and application of such models for predicting biomarkers like this compound involve several key considerations:

Enzymatic and Microbial Degradation Studies of Dimethylhippuric Acids

Characterization of Enzymes Involved in Amide Hydrolysis

The enzymatic breakdown of dimethylhippuric acids, which are N-acylamino acids, is primarily characterized by the hydrolysis of the amide bond. This process is crucial for the complete degradation of these compounds and is carried out by specific microbial enzymes.

Microbial Hydrolysis of Dimethylhippuric Acid Isomers

Research has demonstrated the capability of certain microbial strains to hydrolyze dimethylhippuric acid isomers. One notable example is the bacterial strain Sphingosinicella sp. B-9, which was initially identified for its ability to degrade microcystins. nih.gov This strain has been shown to effectively hydrolyze the amide bond of 3,4-dimethylhippuric acid. While direct studies on the 2,4-dimethylhippuric acid isomer are not extensively documented in the available literature, the enzymatic machinery of Sphingosinicella sp. B-9 suggests a broad substrate specificity for N-acylamino acids, making it a likely candidate for the degradation of the 2,4-isomer as well. The hydrolysis of the amide linkage in dimethylhippuric acid results in the formation of dimethylbenzoic acid and glycine (B1666218).

The degradation of 3,4-dimethylhippuric acid by Sphingosinicella sp. B-9 proceeds readily, indicating the presence of efficient hydrolytic enzymes. nih.gov The general reaction for the hydrolysis of this compound can be depicted as follows:

This compound + H₂O → 2,4-Dimethylbenzoic acid + Glycine

This reaction is a key step in the mineralization of the compound, breaking it down into simpler molecules that can be further utilized by the microorganism.

Investigation of Enzyme Specificity and Active Site Characteristics (e.g., EDTA, PMSF inhibition studies)

To understand the nature of the enzymes responsible for the hydrolysis of dimethylhippuric acid, inhibition studies using specific enzyme inhibitors are commonly employed. These studies provide insights into the enzyme's active site and catalytic mechanism. The primary inhibitors used are Ethylenediaminetetraacetic acid (EDTA), a chelating agent that typically inhibits metalloenzymes, and Phenylmethylsulfonyl fluoride (B91410) (PMSF), which is a classic inhibitor of serine proteases.

In studies involving Sphingosinicella sp. B-9, it was observed that the degradation of 3,4-dimethylhippuric acid was not inhibited by EDTA. nih.gov This finding is significant as it suggests that the enzyme responsible for the amide bond hydrolysis is not a metalloenzyme that relies on divalent cations for its activity.

Further investigations into the enzymatic system of Sphingosinicella sp. B-9 have revealed the presence of multiple hydrolytic enzymes. One of these, presumably MlrB, is not affected by EDTA and is responsible for the initial cleavage of larger peptides. nih.gov Another enzyme, MlrC, is not inhibited by PMSF and is involved in the further breakdown of the resulting smaller peptides. nih.gov This suggests a complex enzymatic system where different types of hydrolases work in concert. The lack of inhibition by both EDTA and PMSF on different components of the hydrolytic system indicates the presence of enzymes that may belong to other classes, such as cysteine proteases or novel catalytic types.

| Inhibitor | Target Enzyme Class | Effect on 3,4-Dimethylhippuric Acid Hydrolysis by Sphingosinicella sp. B-9 | Implication for the Hydrolyzing Enzyme |

| EDTA | Metalloenzymes | No inhibition observed | The enzyme is likely not a metalloenzyme. |

| PMSF | Serine Proteases | Partial or no inhibition (inferred from multi-enzyme system) | The primary hydrolase may not be a serine protease, or multiple enzymes are involved. |

Identification of Microbial Strains Capable of Degradation

The identification of microbial strains with the ability to degrade persistent organic compounds is a critical area of environmental microbiology. Several bacterial genera are known for their metabolic versatility and capacity to degrade aromatic compounds.

The most directly relevant microbial strain identified for the degradation of a dimethylhippuric acid isomer (3,4-dimethylhippuric acid) is Sphingosinicella sp. B-9 . nih.gov This gram-negative bacterium belongs to the family Sphingomonadaceae, which is known for its ability to degrade a wide range of xenobiotic compounds. The enzymes produced by this strain exhibit a broad substrate specificity, enabling the hydrolysis of various N-acylamino acids. nih.gov

While specific studies isolating and identifying microorganisms that degrade this compound are limited, it is plausible that other bacteria with amidase or peptidase activity could also carry out this biotransformation. Genera such as Pseudomonas, Rhodococcus, and Bacillus are known to possess diverse catabolic pathways for aromatic and N-acylated compounds and would be strong candidates for future screening and isolation studies. nih.gov

Implications for Bioremediation and Metabolic Engineering Research

The study of the enzymatic and microbial degradation of this compound has significant implications for both environmental bioremediation and the advancement of metabolic engineering.

Bioremediation: Industrial wastewater can contain a variety of N-acylated aromatic compounds, which may be resistant to conventional treatment methods. mdpi.comnih.gov Microorganisms like Sphingosinicella sp. B-9, with their demonstrated ability to hydrolyze the stable amide bond of dimethylhippuric acid, represent a promising avenue for the bioremediation of contaminated sites. nih.gov By understanding the enzymes and pathways involved, it is possible to develop bioaugmentation or biostimulation strategies to enhance the degradation of these pollutants in wastewater treatment plants or in situ. The identification of robust microbial strains and their specific enzymes can lead to the design of more effective and environmentally friendly treatment processes for industrial effluents.

Future Research Directions and Emerging Areas in 2,4 Dimethylhippuric Acid Studies

Refinement of Biomarker Utility for Precision Environmental Health Monitoring

The use of methylhippuric acid isomers, including 2,4-dimethylhippuric acid, as biomarkers for xylene exposure is well-established. healthmatters.iorupahealth.comwikipedia.org However, future research is focused on refining their utility for precision environmental health monitoring, which aims to understand individual variability in response to environmental stressors. nih.govbiorxiv.orgresearchgate.net Conventional studies often assess environmental exposures at a population level, which can overlook the heterogeneity of individual responses. nih.govbiorxiv.org

The concept of the "exposome" encompasses the totality of a person's environmental exposures from conception onwards. nih.govbiorxiv.org By integrating longitudinal personal exposome data with internal multi-omics profiles (e.g., proteomics, metabolomics), researchers can investigate how specific exposures, like that to m-xylene (B151644), shape an individual's unique biological responses. nih.govbiorxiv.orgbiorxiv.org This data-driven approach allows for the identification of correlations between external exposures (chemicals, biological agents) and internal biomolecules and pathways. nih.govresearchgate.net For instance, studies have shown that an individual's immune system, kidney, and liver functions are highly associated with their personal external exposome. nih.govbiorxiv.org

Future efforts will involve deep-profiling of personal exposome clouds and correlating levels of this compound with thousands of internal biomolecules to build more accurate, individualized risk profiles. nih.govbiorxiv.org This will help move beyond general population-based thresholds to personalized health guidance based on an individual's specific exposure and metabolic landscape.

Elucidation of Specific Enzymatic Mechanisms in this compound Metabolism

The biotransformation of m-xylene to this compound is a multi-step process involving several key enzyme families. While the general pathway is known, further elucidation of the specific enzymatic mechanisms is a critical area of ongoing research.

The initial and rate-limiting step in xylene metabolism is the oxidation of a methyl group, primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, which are heme-containing monooxygenases found mainly in the liver. nih.govyoutube.com Studies in human liver microsomes have identified CYP2E1 as the major enzyme responsible for the methyl hydroxylation of m-xylene to form 2,4-dimethylbenzyl alcohol. nih.gov Another isoform, CYP1A2, is involved in the formation of minor phenolic metabolites like 2,4-dimethylphenol. nih.gov The resulting alcohol is then further oxidized to 2,4-dimethylbenzoic acid (toluic acid). rupahealth.com The final step is the conjugation of this acid with the amino acid glycine (B1666218) to form this compound, which is then excreted in the urine. rupahealth.comhealthmatters.io

Table 1: Key Enzymes in m-Xylene Metabolism

| Enzyme Family | Specific Isoform | Role in Metabolism | Metabolite Formed |

|---|---|---|---|

| Cytochrome P450 | CYP2E1 | Major pathway: Methyl hydroxylation of m-xylene | 2,4-Dimethylbenzyl alcohol |

| Cytochrome P450 | CYP1A2 | Minor pathway: Ring hydroxylation of m-xylene | 2,4-Dimethylphenol |

| Glycine N-acyltransferase | Not specified | Conjugation with glycine | This compound |

| UDP-glucuronosyltransferases | Various | Potential minor detoxification pathways | Glucuronide conjugates |

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

Accurate measurement of this compound and other related metabolites is fundamental to its use as a biomarker. cdc.gov A variety of analytical methods have been developed, with ongoing research focused on improving sensitivity, specificity, and throughput for comprehensive metabolite profiling. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of methylhippuric acids in urine. cdc.govcdc.gov It offers robust separation of the different isomers. cdc.gov Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is another powerful tool that provides excellent sensitivity and specificity. nih.gov

More advanced techniques are emerging to facilitate more comprehensive profiling. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) allows for the rapid and simultaneous determination of multiple xylene metabolites with high accuracy and sensitivity. nih.gov Furthermore, methods involving solid-phase extraction (SPE) are used to clean up and concentrate samples before analysis, improving detection limits. nih.govnih.gov For instance, a magnetic molecularly imprinted polymer has been developed for the magnetic solid phase extraction of hippuric and methylhippuric acids, followed by quantification with LC-MS/MS, achieving very low detection limits. nih.gov

Table 2: Comparison of Analytical Techniques for Methylhippuric Acid Detection

| Technique | Common Detector(s) | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV | Robust, good for isomer separation |

| Gas Chromatography (GC) | FID, MS | High sensitivity and specificity |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | MS/MS | High selectivity, low detection limits |

| UPLC-HRMS | High-Resolution MS | Rapid, accurate, simultaneous determination of multiple metabolites |

Comparative Metabolic Studies across Diverse Biological Systems and Species

The metabolism of xenobiotics like xylene can vary significantly between different species. nih.gov These differences are crucial for extrapolating toxicological data from animal models to humans and for understanding ecological impacts. While much of the research has been conducted in rats, comparative studies are essential for a broader understanding. nih.govnih.gov

For example, when rabbits were administered different xylene isomers, a significant portion was recovered in the urine as metabolites within 24 hours, but the ratio of these metabolites varied depending on the specific isomer. nih.gov In rats, exposure to a mixture of xylene isomers or individual isomers like o-xylene (B151617) and m-xylene led to an increased concentration of cytochrome P-450 in kidney microsomes. nih.gov However, the specific induction patterns of various drug-metabolizing enzymes can differ based on the chemical structure of the aromatic hydrocarbon. nih.gov For instance, xylenes (B1142099) are more effective at inducing cytochrome P-450 dependent enzymes, whereas benzene (B151609) is more effective at inducing conjugation enzymes. nih.gov

Future research will likely involve more comprehensive comparative metabolomics, analyzing the full spectrum of metabolites across a wider range of species, including different mammals, fish, and invertebrates. This will provide valuable data for ecological risk assessment and improve the accuracy of human health risk models based on animal studies.

Integration of Metabolic Data into Predictive Models for Chemical Fate

Integrating detailed metabolic data into computational models is a key step toward predicting the toxicological effects and fate of chemicals like xylene. scitechnol.com These predictive models combine toxicokinetics (what the body does to a chemical) and toxicodynamics (what a chemical does to the body) to forecast a substance's potential for harm. scitechnol.com

By understanding the rates of enzymatic reactions involved in the metabolism of m-xylene to this compound, scientists can develop physiologically based pharmacokinetic (PBPK) models. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of xylene and its metabolites in the body. This allows for predictions of target tissue concentrations and the potential for toxicity under various exposure scenarios.

Furthermore, metabolic data can be used in models like the Group Method of Data Handling (GMDH) to predict the biodegradation of chemicals in the environment. researchgate.net For instance, such models can quantify the degradation of p-xylene (B151628) by bacteria, which is crucial for assessing environmental contamination and remediation strategies. researchgate.net The integration of metabolic pathway information, such as that found in databases like the KEGG PATHWAY database, can enhance the predictive power of these models. genome.jp Ultimately, these integrated models can improve safety testing, reduce reliance on animal testing, and enhance public and environmental health protection. scitechnol.com

Q & A

Q. What analytical methods are recommended for quantifying 2,4-Dimethylhippuric acid in biological samples?

Reverse-phase HPLC with a C18 column (e.g., Inertsil ODS-3, 4.6 × 150 mm, 5 μm) and mobile phases containing ion-pairing agents (e.g., 20% acetonitrile in 20 mM phosphate buffer with 4 mM sodium octyl sulfate, pH 3.0) is widely used. This method achieves simultaneous quantification of 2,4-DMHA and creatinine in urine with >96% recovery and precision within 1–5 μg/mL ranges .

Q. How does 2,4-DMHA serve as a biomarker for exposure to aromatic hydrocarbons like 1,2,4-trimethylbenzene (1,2,4-TMB)?

1,2,4-TMB undergoes hepatic oxidation to form 2,4-DMHA, which is excreted in urine. Studies show a strong correlation (r=0.866) between airborne 1,2,4-TMB levels and urinary 2,4-DMHA concentrations, validating its use as a biomarker .

Q. What are the key metabolic pathways leading to 2,4-DMHA formation in humans?

Aromatic hydrocarbons like 1,2,4-TMB are metabolized via side-chain oxidation to carboxylic acids, followed by glycine conjugation to form hippuric acid derivatives. 2,4-DMHA specifically arises from methyl-substituted benzene metabolites .

Q. What ethical considerations are critical when designing human studies to assess 2,4-DMHA as an exposure biomarker?

Participant selection must include clear inclusion criteria (e.g., occupational exposure to 1,2,4-TMB), informed consent, and adherence to ethical review protocols. Contamination avoidance and sample anonymization are essential .

Advanced Research Questions

Q. What factors influence chromatographic retention and resolution of 2,4-DMHA in HPLC, and how can they be optimized?

Retention time is sensitive to mobile phase pH (optimal at 3.0), ion-pairing agent type (e.g., sodium octyl sulfate > sodium decyl sulfate), and acetonitrile concentration (20% minimizes interference). Column temperature and flow rate (1 mL/min) further refine resolution .

Q. How do researchers address discrepancies in urinary 2,4-DMHA levels when correlating with environmental exposure data?

Confounding factors (e.g., coexposure to other hydrocarbons, interindividual metabolic variability) require multivariate regression models. Calibration with spiked urine samples and creatinine adjustment improve accuracy .

Q. What methodological considerations are critical for validating recovery and precision in 2,4-DMHA assays?

Spike-and-recovery experiments (1–5 μg/mL range) and intra-/inter-day precision tests (CV <5%) are mandatory. Analyte stability must be verified under storage conditions (−20°C, ≤1 month) to prevent degradation .

Q. How does coexposure to other hydrocarbons affect 2,4-DMHA specificity, and how is this controlled?

Coexposure to isomers like 1,3,5-TMB may yield competing metabolites (e.g., 3,5-DMHA). Chromatographic separation using optimized ion-pairing agents and confirmation via mass spectrometry (LC-MS/MS) enhance specificity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing 2,4-DMHA exposure-response relationships?

Linear regression models adjusted for creatinine excretion, age, and occupational history are standard. Dunnett’s test is suitable for comparing multiple exposure groups against controls .

Q. How can researchers mitigate biases in biomonitoring studies of 2,4-DMHA?

Longitudinal sampling accounts for temporal variability in exposure. Blinding laboratory analysts to exposure status and using internal standards (e.g., deuterated analogs) reduce measurement bias .

Tables

Table 1: Key Chromatographic Parameters for 2,4-DMHA Analysis

Table 2: Recovery and Precision of 2,4-DMHA in Urine

| Spiked Concentration (μg/mL) | Recovery (%) | Intra-Day CV (%) | Inter-Day CV (%) |

|---|---|---|---|

| 1 | 98.2 | 2.1 | 3.5 |

| 5 | 96.8 | 1.8 | 2.9 |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.